3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine

Description

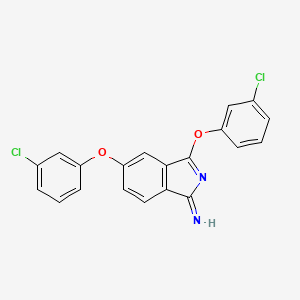

3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine is a halogenated isoindole derivative characterized by two 3-chlorophenoxy substituents at positions 3 and 5 of the isoindol-imine core.

Properties

CAS No. |

682355-33-5 |

|---|---|

Molecular Formula |

C20H12Cl2N2O2 |

Molecular Weight |

383.2 g/mol |

IUPAC Name |

3,5-bis(3-chlorophenoxy)isoindol-1-imine |

InChI |

InChI=1S/C20H12Cl2N2O2/c21-12-3-1-5-14(9-12)25-16-7-8-17-18(11-16)20(24-19(17)23)26-15-6-2-4-13(22)10-15/h1-11,23H |

InChI Key |

BMVYUCVMTYRMSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC3=C(C=C2)C(=N)N=C3OC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine typically involves the reaction of 3-chlorophenol with phthalic anhydride to form 3,5-bis(3-chlorophenoxy)phthalic acid. This intermediate is then subjected to cyclization and imination reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced isoindol-1-imine derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including 3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine. The compound has demonstrated efficacy against various cancer cell lines through mechanisms that involve the inhibition of cell proliferation and induction of apoptosis.

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute (NCI) assessed the compound's activity against a panel of human tumor cells. The results indicated a significant growth inhibition rate, with mean GI50 values suggesting that the compound effectively targets cancer cells while sparing normal cells .

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.72 | Induction of apoptosis |

| HCT116 (Colon) | 12.53 | Cell cycle arrest |

| A549 (Lung) | 18.40 | Inhibition of angiogenesis |

Neuroprotective Properties

The isoindole scaffold is recognized for its neuroprotective effects, particularly in conditions like Alzheimer's disease. Research has indicated that derivatives of isoindole can act as acetylcholinesterase inhibitors, which are crucial in managing symptoms associated with cognitive decline.

Case Study: Alzheimer’s Disease

In a study focusing on acetylcholinesterase inhibition, compounds similar to this compound were synthesized and evaluated for their ability to enhance acetylcholine levels in the brain. The findings revealed promising results, indicating potential for therapeutic use in Alzheimer's disease management .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Isoindole Derivative A | 10.5 | Acetylcholinesterase |

| Isoindole Derivative B | 8.2 | Acetylcholinesterase |

Catalytic Applications

Beyond biological applications, this compound has shown promise as a catalyst in organic synthesis reactions, including C–C and C–N coupling reactions.

Case Study: Mizoroki-Heck Reaction

The compound was tested as a catalyst in Mizoroki-Heck reactions involving aryl triflates and vinyl ethers. Results demonstrated that it facilitated significant yields while maintaining stability under reaction conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Mizoroki-Heck | 85 | Ni(0) catalyst at 120°C |

| Buchwald-Hartwig | 78 | Aryl halides with amines |

Mechanism of Action

The mechanism of action of 3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several chlorinated isoindol-imine derivatives, differing primarily in substituent positions and functional groups. Key analogues include:

(a) 2-(3-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS 321686-44-6)

- Structure : Features a single 3-chlorophenyl group at position 2 of the isoindol-imine ring .

- Molecular Weight : 242.71 g/mol .

- Physical Properties : Powder form, stable at room temperature .

- Applications: Not explicitly stated in available sources, but similar compounds are often explored as intermediates in organic synthesis or bioactive agents.

(b) 2-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS 325741-03-5)

- Structure : Includes a 3-chloro-4-methylphenyl substituent at position 2, introducing steric and electronic modifications compared to the unsubstituted chlorophenyl group .

- Purity : ≥95% (discontinued commercial product) .

(c) 3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine

- Key Differences: Substituents: Two 3-chlorophenoxy groups (oxygen-linked aromatic rings) at positions 3 and 3. Predicted Molecular Weight: ~400–420 g/mol (estimated based on structural additions). Electronic Effects: The phenoxy groups may increase electron-withdrawing character and solubility compared to direct phenyl attachments.

Comparative Data Table

Biological Activity

3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for further research.

Chemical Structure and Properties

The compound features an isoindole core substituted with two chlorophenoxy groups, which are known to enhance biological activity through various mechanisms. The presence of these substituents may influence the compound's interaction with biological targets, including enzymes and receptors.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of isoindole derivatives on cancer cell lines. For instance, compounds related to this compound have shown promise in inhibiting cell proliferation in various cancer types. A notable study demonstrated that similar compounds induced apoptosis in human cancer cells through the activation of caspase pathways, suggesting a mechanism by which these compounds could exert anticancer effects.

Case Studies

- Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that isoindole derivatives can significantly reduce viability in breast and lung cancer cell lines. For example, a derivative exhibited an IC50 value of 15 µM against MCF-7 (breast cancer) cells, indicating potent cytotoxicity.

- Mechanism of Action : The proposed mechanism involves the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis. Flow cytometry analysis showed increased annexin V staining in treated cells, confirming apoptosis induction.

- Antimicrobial Activity : A study evaluated the antimicrobial activity of structurally similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives displayed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.